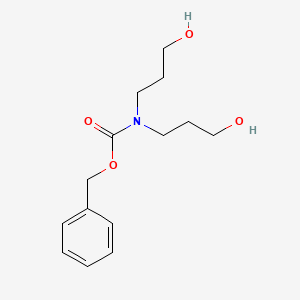
Benzyl N,N-bis(3-hydroxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N,N-bis(3-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with two 3-hydroxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N,N-bis(3-hydroxypropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloroformate and 3-aminopropanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: Benzyl N,N-bis(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Chemistry: Benzyl N,N-bis(3-hydroxypropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during peptide synthesis.
Medicine: this compound has potential applications in drug development. It can be used as a prodrug to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials.
作用機序
The mechanism of action of Benzyl N,N-bis(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes.
類似化合物との比較
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl carbamate
- N-(3-hydroxypropyl)carbamic acid benzyl ester
Comparison: Benzyl N,N-bis(3-hydroxypropyl)carbamate is unique due to the presence of two 3-hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile in various applications, particularly in organic synthesis and drug development.
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
benzyl N,N-bis(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c16-10-4-8-15(9-5-11-17)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,16-17H,4-5,8-12H2 |
InChIキー |
FTRRBNIGJBVLOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)N(CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)
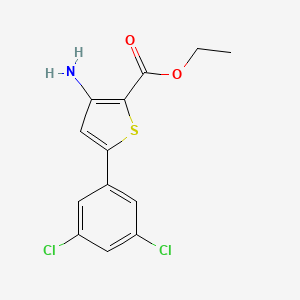


![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)


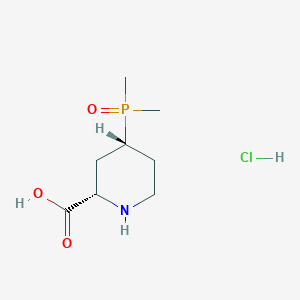
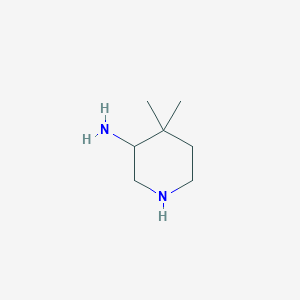

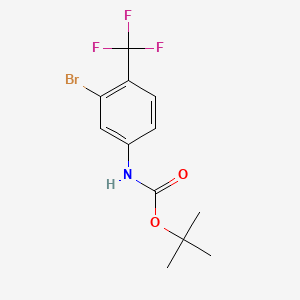

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
